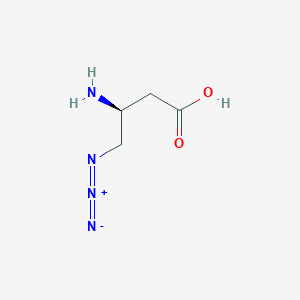

H-L-Dbu(N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-azidobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKNECXMMGNWMM-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN=[N+]=[N-])N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CN=[N+]=[N-])N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-L-Dbu(N3)-OH: A Core Reagent for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-L-Dbu(N3)-OH, a versatile bifunctional molecule essential for advanced bioconjugation techniques. Its unique structure, incorporating both a free amine and a reactive azide group, makes it a valuable tool in drug discovery, proteomics, and materials science.

Core Chemical Properties

This compound, chemically known as (S)-3-Amino-4-azidobutanoic acid, is a non-canonical amino acid. Below is a comparative summary of its key properties alongside its common precursor and a protected derivative.[1][2][3][4]

| Property | This compound | This compound HCl | L-2,4-Diaminobutyric acid dihydrochloride | Fmoc-L-Dbu(N3)-OH |

| Synonyms | (S)-3-Amino-4-azidobutanoic Acid | (S)-3-Amino-4-azidobutanoic acid hydrochloride | L-DAB dihydrochloride, (S)-2,4-Diaminobutanoic acid dihydrochloride | Fmoc-Dab(N3)-OH |

| Molecular Formula | C₄H₈N₄O₂ | C₄H₉ClN₄O₂ | C₄H₁₂Cl₂N₂O₂ | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 144.13 g/mol [3] | 180.59 g/mol | 191.06 g/mol | 366.38 g/mol |

| CAS Number | 2389078-78-6 | Not specified | 1883-09-6 | 934502-72-4 |

| Appearance | Solid (predicted) | Solid (predicted) | Yellowish powder | White crystalline powder |

| Solubility | Not specified | Not specified | Soluble in water | Soluble in DMF, DMSO |

| Melting Point | Not specified | Not specified | 195 °C | 122 - 129 °C |

| Optical Activity | Not specified | Not specified | [α]20/D +14.5±1.5°, c = 3.67% in H₂O | [α]D20 = -28 ± 2 º (c=1 in DMF) |

Synthesis Pathway

The synthesis of this compound can be inferred from established methods for preparing similar azide-containing amino acids. A plausible route involves the use of a protected glutamine derivative, followed by a Hofmann rearrangement and a diazo-transfer reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocols

This compound is a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. It participates in two primary types of click reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between an azide (from this compound) and a terminal alkyne.

General Protocol for Solution-Phase CuAAC:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare a stock solution of a copper(II) sulfate (CuSO₄) in water.

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate, in water. This solution should be made fresh.

-

Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) in water or a compatible organic solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and a slight excess (1.1-1.5 equivalents) of this compound.

-

Add the copper(II) sulfate solution to a final concentration of 1-5 mol%.

-

Add the copper-chelating ligand in a 5-fold molar excess relative to the copper sulfate.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

-

Stir the reaction at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction if necessary.

-

Purify the product using standard techniques such as column chromatography, preparative HPLC, or crystallization.

-

Caption: Simplified CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with the azide group of this compound. The absence of a cytotoxic copper catalyst makes this reaction highly suitable for applications in living systems.

General Protocol for SPAAC:

-

Reagent Preparation:

-

Dissolve the cyclooctyne-functionalized molecule (e.g., DBCO, BCN) in a biocompatible solvent (e.g., PBS, DMSO).

-

Dissolve this compound in a compatible solvent.

-

-

Reaction Setup:

-

Combine the cyclooctyne-containing molecule and this compound in the desired molar ratio (often a slight excess of one reagent is used).

-

-

Incubation and Monitoring:

-

Incubate the reaction mixture at a suitable temperature (typically room temperature to 37°C).

-

Monitor the reaction progress by LC-MS or other appropriate methods.

-

-

Purification:

-

Purify the conjugate using methods compatible with the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis.

-

References

H-L-Dbu(N3)-OH molecular weight and formula

An in-depth technical guide to H-L-Dbu(N3)-OH for researchers, scientists, and drug development professionals.

Core Molecular Data

This compound, known by its systematic name (S)-3-Amino-4-azidobutanoic acid, is a non-proteinogenic amino acid derivative. It is primarily utilized as a bifunctional linker molecule in the field of bioconjugation, most notably in "click chemistry" reactions for applications such as the development of antibody-drug conjugates (ADCs).[1][2] Its key molecular properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₈N₄O₂ |

| Molecular Weight | 144.13 g/mol |

| CAS Number | 2389078-78-6 |

| Synonyms | (S)-3-Amino-4-azidobutanoic acid, L-Dab(N3)-OH |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines the general steps for conjugating an alkyne-modified molecule (e.g., a protein, peptide, or small molecule) with this compound.

Materials:

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (copper(I)-stabilizing ligand)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), if required for dissolving non-aqueous soluble molecules

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or a suitable aqueous/organic co-solvent.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.

-

Dissolve this compound in PBS to a desired stock concentration (e.g., 10 mM).

-

Dissolve the alkyne-modified molecule in a compatible solvent to a known concentration.

-

-

Reaction Setup:

-

In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the alkyne-modified molecule and this compound in PBS. The molar ratio of the reactants should be optimized for the specific application.

-

In a separate tube, premix the CuSO₄ and ligand (THPTA or TBTA) solutions in a 1:5 molar ratio and allow it to stand for approximately 2-3 minutes to form the copper-ligand complex.

-

-

Click Reaction:

-

Add the pre-formed copper-ligand complex to the mixture of the alkyne and azide molecules.

-

Initiate the cycloaddition reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. It is advisable to protect the reaction from light.

-

-

Purification:

-

Following the incubation period, purify the resulting conjugate product using a size-exclusion chromatography (SEC) column to remove unreacted starting materials, the copper catalyst, and other small-molecule reagents.

-

The purified conjugate should be analyzed by appropriate methods, such as mass spectrometry, HPLC, or SDS-PAGE, to confirm successful conjugation and assess purity.

-

Visualizations

Experimental Workflow for Bioconjugation

The diagram below illustrates the logical flow of a typical CuAAC bioconjugation experiment using an azide-containing compound like this compound.

Caption: Workflow for a typical CuAAC bioconjugation reaction.

Role in Antibody-Drug Conjugate (ADC) Formation

This compound is an example of a linker used in the construction of Antibody-Drug Conjugates (ADCs). The azide group allows for the covalent attachment of a payload (drug) to an antibody that has been functionalized with an alkyne group.

References

A Technical Guide to the Purification of Azide-Containing Amino Acids for Researchers and Drug Development Professionals

Introduction: The incorporation of azide-containing amino acids into peptides and proteins has become a cornerstone of chemical biology and drug development. These non-canonical amino acids serve as versatile bioorthogonal handles, enabling selective modification through reactions like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). The purity of these azide-functionalized building blocks is paramount to ensure the fidelity of downstream applications, from creating precisely modified bioconjugates to developing novel therapeutics. This technical guide provides an in-depth overview of the primary methods for purifying azide-containing amino acids, complete with experimental protocols, quantitative data, and a comparative analysis of available techniques.

Core Purification Methodologies

The purification of azide-containing amino acids, whether in their free form or with protecting groups like Fluorenylmethyloxycarbonyl (Fmoc), primarily relies on three techniques: crystallization, chromatography, and chemical derivatization. The choice of method depends on the specific amino acid, its protecting group strategy, the nature of the impurities, and the desired final purity and scale.

Crystallization

Crystallization is a powerful technique for purifying solid compounds, offering the potential for high purity products. It is particularly effective at removing structurally dissimilar impurities.

Key Principles: Crystallization relies on the differential solubility of the target amino acid and its impurities in a given solvent or solvent system. The compound of interest is dissolved in a suitable solvent at an elevated temperature to create a supersaturated solution, which upon cooling, allows the desired compound to crystallize out, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization of Fmoc-Protected Amino Acids

This protocol is adapted from a method used for purifying Fmoc-amino acids, which can be applied to their azide-containing counterparts with appropriate solvent selection.[1]

-

Solvent Selection: Begin by identifying a suitable solvent system. Common choices include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[2] The ideal solvent will dissolve the amino acid at elevated temperatures but have low solubility at cooler temperatures.

-

Dissolution: Dissolve the crude Fmoc-azido-amino acid in the minimum amount of the chosen solvent at its boiling point.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Quantitative Data:

The following table summarizes the impact of recrystallization on the purity of select Fmoc-amino acids, demonstrating the effectiveness of this technique in reducing impurities.

| Amino Acid Derivative | Initial Purity (%) | Purity after Recrystallization (%) | Impurity Reduction (%) |

| Fmoc-Trp(Boc)-OH | ~74% | ~90% | ~16% |

| Boc-His(Trt)-OH | ~74% | ~90% | ~16% |

Data adapted from a study on the impact of purifying Fmoc-amino acids on peptide purity.[1]

Chromatographic Methods

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For azide-containing amino acids, the most relevant methods are preparative High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography.

Preparative HPLC is a high-resolution technique capable of yielding very pure products. It is particularly useful for purifying protected amino acids, such as Fmoc-azido-amino acids, which are often used in solid-phase peptide synthesis.

Key Principles: In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA). Separation is based on the hydrophobicity of the compounds, with more hydrophobic molecules having longer retention times.

Experimental Protocol: Preparative RP-HPLC of an Azide-Tagged Threonine Derivative

This protocol details the purification of a synthesized azide-tagged threonine amino acid.[3]

-

Sample Preparation: Dissolve the crude amino acid in a minimal amount of a suitable solvent, such as a 1:1 mixture of acetonitrile and water.[3]

-

Column and Mobile Phases:

-

Column: A C18 AQ column (20 mm x 150 mm, 5 µm particle size) is suitable for this separation.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: A focused gradient is employed to separate the target compound from its impurities. For the azide-tagged threonine derivative, a gradient of 45% to 65% acetonitrile over 12 minutes was effective.

-

Detection: Monitor the elution profile using UV detectors at 220 nm and 280 nm. The Fmoc protecting group has a strong UV absorbance, making it easy to detect.

-

Fraction Collection: Collect the fractions corresponding to the main peak of the target amino acid.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.

Workflow for Preparative HPLC Purification:

References

H-L-Dbu(N3)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the azido-functionalized amino acid, H-L-Dbu(N3)-OH. The information is curated for professionals in research and drug development who utilize this versatile building block in their work.

Core Stability & Storage Data

While specific quantitative stability data for this compound is not extensively published, the following tables summarize the stability-related parameters and recommended storage conditions based on the general properties of organic azides and azido amino acids.

Table 1: Stability Assessment of this compound

| Parameter | Value/Assessment | Remarks |

| Molecular Formula | C4H8N4O2 | |

| Molecular Weight | 144.13 | |

| Carbon-to-Nitrogen (C/N) Ratio | 1 | This low ratio suggests that this compound should be handled with care as it is a potentially energetic molecule.[1] |

| "Rule of Six" | Does Not Apply | The molecule has fewer than six carbon atoms per energetic group (azide), indicating a higher potential for instability.[1][2] |

| Thermal Stability | Avoid excessive heat. | Organic azides can decompose violently upon heating.[3][4] |

| Photochemical Stability | Sensitive to light. | Store in the dark to prevent decomposition. |

| pH Stability | Stable under neutral and basic conditions. | Avoid acidic conditions to prevent the formation of highly toxic and explosive hydrazoic acid. The azide group is generally stable to basic conditions used in Fmoc deprotection (piperidine) and acidic conditions for cleavage from some resins (TFA), but specific incompatibilities exist. |

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | -18°C | To minimize thermal decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent reactions with atmospheric components. |

| Light | Store in the dark (amber vials) | To prevent photochemical decomposition. |

| Form | As a solid or in solution (≤1 M) | Storing as a dilute solution can enhance stability. |

| Incompatible Materials | Acids, heavy metals (e.g., copper, lead), halogenated solvents (e.g., dichloromethane, chloroform), strong oxidizing and reducing agents. | To prevent the formation of explosive or toxic byproducts. |

Experimental Protocols

Protocol 1: Thermal Stability Assessment (Conceptual)

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution at neutral pH).

-

Incubation: Aliquot the solutions into sealed vials and incubate them at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for different durations (e.g., 1, 3, 7, 14, and 30 days).

-

Analysis: At each time point, analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Evaluation: Quantify the remaining percentage of this compound and identify any degradation products. Plot the percentage of intact compound against time for each temperature to determine the degradation kinetics.

Protocol 2: pH Stability Assessment (Conceptual)

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

-

Incubation: Store the solutions at a constant temperature (e.g., 25°C) in the dark.

-

Analysis: At predetermined time intervals (e.g., 0, 1, 6, 24, 48 hours), analyze the samples by HPLC or LC-MS to determine the concentration of this compound.

-

Data Evaluation: Plot the percentage of remaining this compound against time for each pH to assess its stability profile across the pH range.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Application in Click Chemistry

This compound is a valuable reagent for "click chemistry," a set of biocompatible reactions for molecular assembly. The azide group can specifically react with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

Caption: Reaction pathways for this compound in click chemistry.

Safety and Handling Precautions

Working with this compound requires adherence to strict safety protocols due to the energetic nature of the azide group.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Static Discharge: Take precautions to avoid static discharge, which can be an ignition source.

-

Scale: Whenever possible, work with small quantities of the material.

-

Incompatible Materials: As previously mentioned, avoid contact with acids, heavy metals, and halogenated solvents. Use non-metal spatulas for handling.

-

Waste Disposal: Dispose of azide-containing waste in a dedicated, clearly labeled waste container. Do not mix with acidic waste.

By understanding the stability profile and adhering to the recommended storage and handling conditions, researchers can safely and effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of H-L-Dbu(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of H-L-Dbu(N3)-OH, also known as (S)-2-amino-4-azidobutanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical considerations for its solubility, provides detailed experimental protocols for its determination, and discusses its primary application in bioconjugation through click chemistry.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid that contains an azide functional group. This feature makes it a valuable reagent in the field of bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click chemistry" reactions are known for their high efficiency, specificity, and biocompatibility, enabling the precise linkage of molecules in complex biological environments.[3][4]

Understanding the solubility of this compound in various solvents is critical for its effective use in experimental settings. Proper dissolution is essential for accurate concentration calculations, ensuring reaction efficiency, and for the development of bioconjugates and drug delivery systems. The solubility of an amino acid is influenced by factors such as the polarity of the solvent, the pH of the solution, and the nature of its side chain.[5]

Predicted Solubility Profile

-

Aqueous Solubility: Solubility in water is expected to be pH-dependent. Adjusting the pH away from its pI by adding a dilute acid or base will increase its charge and, consequently, its solubility.

-

Organic Solvents: Due to the polar nature of the amino and carboxyl groups, this compound is expected to have low solubility in non-polar organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be more effective for solubilization, particularly for preparing concentrated stock solutions.

-

Alcohols: Short-chain alcohols like methanol and ethanol may dissolve this compound to some extent, and their mixtures with water can be used to modulate solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. Below are detailed methodologies that can be adapted for this purpose.

This method is a reliable technique for determining the solubility of a solid in a liquid and is suitable for amino acids.

Principle: An excess amount of the solute (this compound) is mixed with a known volume of the solvent and allowed to reach equilibrium at a constant temperature. The undissolved solid is then separated, and the amount of dissolved solute in the supernatant is determined by weighing the residue after solvent evaporation.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Analysis: Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Evaporation: Evaporate the solvent from the supernatant under vacuum or gentle heating.

-

Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

For solvents where the gravimetric method is less practical due to low solubility, more sensitive analytical techniques can be employed.

-

Ninhydrin Method: This colorimetric assay can be used to quantify amino acids. A standard curve of known this compound concentrations is prepared. The saturated solution is appropriately diluted and reacted with ninhydrin reagent, and the absorbance is measured to determine the concentration.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are highly sensitive and accurate methods for determining the concentration of a compound in a solution. A calibration curve is generated using standards of known concentrations. The saturated solution is filtered and injected into the HPLC/UPLC system to determine the exact concentration.

Data Presentation

While no specific data was found, the results from the experimental protocols described above can be summarized in the following table format for clear comparison.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | ~2.0 | TBD | TBD | Gravimetric/UPLC |

| Water | 25 | ~7.0 | TBD | TBD | Gravimetric/UPLC |

| Water | 25 | ~9.0 | TBD | TBD | Gravimetric/UPLC |

| Phosphate-Buffered Saline | 25 | 7.4 | TBD | TBD | Gravimetric/UPLC |

| Ethanol | 25 | NA | TBD | TBD | Gravimetric/UPLC |

| Methanol | 25 | NA | TBD | TBD | Gravimetric/UPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | NA | TBD | TBD | Gravimetric/UPLC |

| Dimethylformamide (DMF) | 25 | NA | TBD | TBD | Gravimetric/UPLC |

| TBD: To Be Determined experimentally. |

Visualizations

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

The primary utility of this compound is its participation in click chemistry. The diagram below illustrates the CuAAC reaction, a key application where its solubility is crucial.

Caption: this compound in a CuAAC click chemistry reaction.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. For researchers and drug development professionals, understanding and experimentally verifying the solubility of this important click chemistry reagent in relevant solvent systems is a critical first step for its successful application in bioconjugation and the development of novel therapeutics. The provided workflows and diagrams serve as a practical reference for these endeavors.

References

Technical Guide: Analytical Characterization of H-L-Dbu(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Dbu(N3)-OH, also known as L-2-Amino-4-azidobutanoic acid or Nγ-Azido-L-2,4-diaminobutyric acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemical biology and drug development. Its structure incorporates a versatile azide moiety, rendering it a valuable building block for bioconjugation via "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the site-specific introduction of probes, drugs, or other functionalities into peptides and proteins. This guide provides a comprehensive overview of the analytical characterization of this compound, including its physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common salt form are presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | Nγ-Azido-L-2,4-diaminobutyric acid hydrochloride |

| Synonyms | L-2-Amino-4-azidobutanoic acid, L-Azidohomoalanine (Aha), Ng-Azido-L-2,4-diaminobutyric acid | L-Dab(N3)-OH·HCl, (S)-2-Amino-4-azidobutanoic acid hydrochloride |

| Molecular Formula | C₄H₈N₄O₂ | C₄H₈N₄O₂·HCl |

| Molecular Weight | 144.13 g/mol [2] | 180.59 g/mol |

| CAS Number | 120042-14-0 | 942518-29-8 |

| Appearance | White to off-white powder | White crystalline powder |

| Purity | ≥ 99% (HPLC) | 98 - 102% (Assay by titration) |

| Optical Rotation | [α]D²⁰ = +6 to +10° (c=1 in H₂O) | [α]D²⁰ = +26 to +29° (c=1 in H₂O) |

| Storage Conditions | 2 - 8 °C | 0 - 8 °C |

Synthesis

A concise and scalable synthetic route for L-azidohomoalanine (this compound) has been reported, starting from the inexpensive N-Boc-O-Bn-L-aspartic acid.[1] The multi-step synthesis involves the reduction of a carboxylic acid, mesylation of the resulting hydroxyl group, and subsequent substitution with an azide, followed by deprotection steps. This method allows for the preparation of gram quantities of L-azidohomoalanine hydrochloride with high purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton alpha to the carboxylic acid is expected to appear in the range of 3.5-4.5 ppm. The protons on the carbon adjacent to the azide group (γ-position) would likely resonate in the range of 3.0-4.0 ppm. The chemical shifts of the β-protons would be further upfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The α-carbon, attached to the amino group, would likely appear around 50-60 ppm. The carbon bearing the azide group (γ-carbon) is anticipated to resonate in the range of 45-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound.

-

Expected Molecular Ion: For the free base, the expected [M+H]⁺ ion would be at m/z 145.07.

-

Fragmentation Pattern: A characteristic fragmentation pattern for azido compounds is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. Therefore, a prominent fragment ion at [M-28]⁺ or [M+H-28]⁺ would be expected.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A purity of ≥ 99% is typically reported by commercial suppliers. Due to the lack of a strong chromophore, derivatization is often required for sensitive UV detection.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Synthesis of this compound (as hydrochloride salt)

This protocol is adapted from the reported synthesis of L-azidohomoalanine.

Diagram 1: Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Step 1: Reduction of Carboxylic Acid

-

Dissolve N-Boc-O-Bn-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -10 °C.

-

Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate.

-

Stir the reaction mixture at -10 °C for 10 minutes.

-

In a separate flask, prepare a solution of sodium borohydride in water.

-

Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature at -10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate alcohol.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the intermediate alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the mesylated intermediate.

Step 3: Azide Substitution

-

Dissolve the mesylated intermediate in N,N-dimethylformamide (DMF).

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-70 °C and stir overnight.

-

After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the azido intermediate.

Step 4: Deprotection

-

Dissolve the azido intermediate in a suitable solvent (e.g., dioxane or DCM).

-

Add a solution of hydrochloric acid (e.g., 4 M in dioxane) and stir at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound as its hydrochloride salt.

HPLC Analysis of this compound

This is a general protocol for the analysis of amino acids using pre-column derivatization with o-phthalaldehyde (OPA) for primary amines.

Diagram 2: HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of amino acids.

Reagents and Equipment:

-

Reversed-phase C18 HPLC column

-

HPLC system with UV or fluorescence detector

-

Mobile Phase A: Aqueous buffer (e.g., sodium phosphate)

-

Mobile Phase B: Acetonitrile or Methanol

-

Derivatization reagent: o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).

Procedure:

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or dilute acid). Prepare a series of standards for calibration.

-

Derivatization: Mix a small volume of the sample or standard with the OPA derivatizing reagent and allow it to react for a short, fixed period (typically 1-2 minutes) at room temperature.

-

Injection: Inject a defined volume of the derivatized sample onto the HPLC column.

-

Chromatography: Elute the column with a gradient of Mobile Phase B in Mobile Phase A.

-

Detection: Monitor the eluent using a UV detector (e.g., at 338 nm) or a fluorescence detector.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Conclusion

This compound is a valuable synthetic amino acid with significant applications in bioconjugation and drug discovery. Its analytical characterization relies on a combination of spectroscopic and chromatographic techniques. While specific spectral data for the free amino acid is not widely published, a comprehensive understanding of its properties and behavior can be achieved through the analysis of its hydrochloride salt and by applying established analytical methods for azido compounds and amino acids. The provided protocols offer a robust framework for the synthesis and quality control of this important molecule.

References

Commercial Suppliers and Technical Guide for H-L-Dbu(N3)-OH

For researchers, scientists, and drug development professionals utilizing click chemistry, H-L-Dbu(N3)-OH, also known as (S)-3-Amino-4-azidobutanoic acid, is a valuable building block. Its azide functionality allows for facile and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This technical guide provides a summary of commercial suppliers, a general experimental protocol for its use in CuAAC, and a workflow visualization.

Commercial Supplier Overview

This compound and its hydrochloride salt are available from several commercial suppliers. The following table summarizes the available information on their offerings. Pricing is often available upon request.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |

| MedChemExpress | This compound | HY-151785 | 2389078-78-6 | C₄H₈N₄O₂ | >98% | Inquire |

| This compound hydrochloride | HY-151785A | 2389078-78-6 | C₄H₉ClN₄O₂ | >98% | Inquire | |

| BOC Sciences | This compound | BAT-017509 | 2389078-78-6 | C₄H₈N₄O₂ | >98% | Inquire |

| This compound HCl | BAT-017510 | 2389078-78-6 | C₄H₈N₄O₂ | >98% | Inquire[][] | |

| GenoChem World | This compoundHCl | HAA3970.0005 | 2389078-78-6 (net) | C₄H₈N₄O₂HCl | Not Specified | 5g |

| Bapeks | H-Dbu(N3).HCl (S) | DD-193 | 2389078-78-6 (net) | C₄H₉ClN₄O₂ | >98% | Inquire |

| Pharmaffiliates | This compound | Not Specified | 2389078-78-6 | C₄H₈N₄O₂ | Not Specified | Inquire |

Core Application: Click Chemistry

This compound is primarily used as a click chemistry reagent.[3] The azide group allows it to be efficiently and specifically conjugated to molecules containing a terminal alkyne. This reaction is widely used in drug discovery, bioconjugation, and materials science for its high yield, specificity, and biocompatibility.[3] It can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions.[3]

Experimental Protocols

While specific reaction conditions can vary based on the substrates, the following provides a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in solution.

Materials and Reagents:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand

-

Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)

-

Nitrogen or Argon source for degassing

General Procedure for CuAAC:

-

Dissolution of Reactants: In a reaction vessel, dissolve the alkyne-containing molecule and a slight molar excess (typically 1.1 to 1.5 equivalents) of this compound in a suitable solvent.

-

Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Preparation of Catalyst Premix: In a separate vial, prepare a premix of the copper catalyst. For a typical reaction, this may involve dissolving CuSO₄ (0.05 to 0.1 equivalents) and a stabilizing ligand like TBTA (0.05 to 0.1 equivalents) in the reaction solvent.

-

Initiation of Reaction: To the degassed solution of reactants, add the copper catalyst premix. Following this, add a freshly prepared solution of sodium ascorbate (0.5 to 1.0 equivalents) to reduce the Cu(II) to the active Cu(I) catalytic species.

-

Reaction Monitoring: The reaction is typically stirred at room temperature. The progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 1 to 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography on silica gel to yield the desired triazole product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

The Cornerstone of Bioorthogonal Chemistry: An In-depth Technical Guide to Azide-Based Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Click chemistry has revolutionized the landscape of chemical biology, drug discovery, and materials science by offering a suite of reactions that are rapid, efficient, and highly specific. At the forefront of this chemical revolution is the azide-alkyne cycloaddition, a powerful ligation strategy that has become an indispensable tool for scientists across various disciplines. This technical guide provides a comprehensive overview of the fundamental principles of click chemistry with azides, focusing on the two most prominent variants: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering not only a theoretical understanding of these reactions but also practical guidance through quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Azide-Based Click Chemistry

The concept of "click chemistry," first introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and create only byproducts that are easily removed.[1] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1] The azide functional group (-N₃) has emerged as a central player in click chemistry due to its unique properties. It is small, stable in physiological conditions, and bioorthogonal, meaning it does not readily participate in side reactions with biological molecules.[2]

The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[3] While the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has dramatically expanded its utility.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of the azide-alkyne cycloaddition, often referred to as the "cream of the crop" of click reactions, is a highly efficient process that selectively produces the 1,4-disubstituted triazole isomer. The copper(I) catalyst accelerates the reaction by orders of magnitude compared to the uncatalyzed version, allowing it to proceed at room temperature and in aqueous solutions. This has made CuAAC a go-to method for bioconjugation, drug discovery, and materials science.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. To address this, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide due to the release of ring strain. This bioorthogonal reaction has opened the door for the application of click chemistry in living cells and organisms.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, with factors such as reaction kinetics, biocompatibility, and the nature of the reactants playing a crucial role. The following table summarizes key quantitative data for these two reactions to facilitate comparison and experimental design.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Second-Order Rate Constant (k₂) | 1 to 100 M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ (dependent on cyclooctyne) |

| Typical Reaction Time | 1 to 24 hours | 30 minutes to 12 hours |

| Typical Yield | 70 to 95% | 80 to 99% |

| Optimal Temperature | 25 to 60 °C | 4 to 37 °C |

| pH Range | 4 to 11 | 4 to 10 |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, BCN) |

Experimental Protocols

The following sections provide detailed methodologies for performing CuAAC and SPAAC reactions in various contexts.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction in solution.

Materials:

-

Azide-functionalized molecule (1 equivalent)

-

Terminal alkyne-functionalized molecule (1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.5 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.5 equivalents)

-

Solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent.

-

Catalyst Premix: In a separate microcentrifuge tube, prepare a premix of the copper catalyst and ligand. Dissolve the copper(II) sulfate and THPTA/TBTA in a small amount of the reaction solvent.

-

Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne.

-

Reduction: To initiate the reaction, add a freshly prepared solution of sodium ascorbate to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding a copper chelator such as EDTA. The product can then be purified using standard techniques like column chromatography or extraction.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the metabolic labeling of cells with an azide-containing sugar followed by fluorescent labeling via SPAAC.

Materials:

-

Mammalian cells of interest

-

Cell culture medium

-

Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

Fluorescently labeled strained cyclooctyne (e.g., DBCO-fluorophore)

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Metabolic Labeling:

-

Culture the cells to the desired confluency.

-

Prepare a stock solution of the azide-modified metabolic precursor in DMSO.

-

Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 25-50 µM for Ac₄ManNAz).

-

Replace the existing cell culture medium with the medium containing the azide precursor.

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM).

-

Wash the cells twice with warm PBS to remove any unincorporated azide precursor.

-

Add the DBCO-fluorophore containing medium to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

The cells are now ready for imaging using fluorescence microscopy or analysis by flow cytometry.

-

Mandatory Visualizations

The following diagrams illustrate the core logical relationships and workflows of azide-based click chemistry.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Methodological & Application

Application Notes and Protocols: H-L-Dbu(N3)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile reaction for covalently linking molecules.[1][2][3] Its high efficiency, specificity, and biocompatibility have made it an indispensable tool in chemical biology, drug discovery, and materials science.[4][5] The reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.

H-L-Dbu(N3)-OH, also known as (S)-3-Amino-4-azidobutanoic acid, is a non-canonical amino acid that contains a primary azide functional group. This building block allows for the strategic introduction of an azide moiety into peptides and other biomolecules. Once incorporated, the azide serves as a chemical handle for subsequent modification via CuAAC, enabling site-specific conjugation of various functionalities, such as fluorescent dyes, imaging agents, or therapeutic payloads.

Core Principle and Workflow

The general strategy involves two main stages: first, the incorporation of this compound into a peptide, typically via Solid-Phase Peptide Synthesis (SPPS). Second, the CuAAC reaction is performed to conjugate an alkyne-modified molecule of interest to the azide-functionalized peptide.

Caption: General workflow for peptide modification using this compound and CuAAC.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of the Fmoc-protected version, Fmoc-L-Dbu(N3)-OH, into a growing peptide chain on a solid support resin.

-

Resin Preparation: Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10-15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Dbu(N3)-OH (2-4 equivalents relative to resin loading) and a coupling agent like HCTU (2-4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (4-8 eq.) to activate the amino acid. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature. A longer coupling time of 18 hours may be beneficial for this unnatural amino acid.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and dichloromethane (DCM) (3x) to remove excess reagents.

-

Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide in an aqueous buffer system.

-

Reagent Preparation:

-

Azide-Peptide: Dissolve the purified this compound-containing peptide in a suitable azide-free buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-10 mg/mL (or approximately 10-500 µM).

-

Alkyne-Cargo: Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or water.

-

Copper Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water.

-

Ligand (THPTA): Prepare a 50-100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage.

-

Reducing Agent (Sodium Ascorbate): Prepare a fresh 100-500 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup (Order of addition is critical):

-

In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-cargo stock solution. The alkyne should be in molar excess (typically 2-10 fold) relative to the azide.

-

Add the THPTA ligand solution, followed by the CuSO₄ solution. The final concentration of the ligand should be 2-5 times that of the copper. Vortex briefly.

-

(Recommended) Degas the mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature for 1-16 hours. The reaction can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Upon completion, the conjugated peptide can be purified from excess reagents and catalyst using size-exclusion chromatography, dialysis, or reverse-phase HPLC.

-

Quantitative Data and Reagent Concentrations

The following table provides typical final concentrations for reagents in a standard CuAAC reaction. Optimization may be required depending on the specific substrates.

| Reagent | Stock Concentration | Final Concentration | Role | Reference |

| Azide-Peptide | 1-10 mg/mL | 10 µM - 500 µM | Substrate | |

| Alkyne-Cargo | 10 mM | 20 µM - 5 mM (2-10x excess) | Substrate | |

| Copper(II) Sulfate | 20 mM | 50 µM - 250 µM | Catalyst Precursor | |

| THPTA Ligand | 50 mM | 250 µM - 1.25 mM (5x Cu) | Cu(I) Stabilizer | |

| Sodium Ascorbate | 100 mM | 2.5 mM - 5 mM | Reducing Agent | |

| Aminoguanidine (Optional) | 100 mM | 1 mM - 5 mM | Scavenger |

CuAAC Catalytic Mechanism

The widely accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole ring, regenerating the Cu(I) catalyst.

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

References

- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Streamlined Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing H-L-Dbu(N3)-OH

References

- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of H-L-Dbu(N3)-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-canonical amino acids into peptides is a key strategy in modern drug discovery and chemical biology, enabling the development of peptides with enhanced therapeutic properties. H-L-Dbu(N3)-OH, or L-α,γ-diamino-γ-azidobutyric acid, is a versatile building block for solid-phase peptide synthesis (SPPS). Its γ-azido group serves as a bioorthogonal handle, allowing for site-specific modification of peptides through highly efficient and selective "click chemistry" reactions.[1][2][3]

The primary application of peptides containing this compound is in the field of bioconjugation. The azide moiety is stable under standard SPPS conditions, including Fmoc deprotection and cleavage from the resin.[1] This stability allows for the straightforward synthesis of azide-functionalized peptides, which can then be conjugated with a variety of molecules bearing an alkyne group. This facilitates the development of:

-

Peptide-Drug Conjugates (PDCs): The attachment of cytotoxic agents or other therapeutic payloads to targeting peptides.

-

Cyclic Peptides: Intramolecular cyclization via click chemistry can enhance peptide stability, receptor affinity, and bioavailability.[1]

-

PEGylated Peptides: Modification with polyethylene glycol (PEG) can improve the pharmacokinetic profile of therapeutic peptides.

-

Molecular Probes: The introduction of fluorescent dyes or imaging agents for diagnostic and research applications.

The azide group is relatively small and less bulky than many other protecting groups, which can be advantageous in the synthesis of complex peptides. When incorporating Fmoc-L-Dbu(N3)-OH, it is recommended to use phosphonium-based coupling reagents like PyBOP or uronium/aminium reagents such as HATU to ensure high coupling efficiency and minimize the risk of racemization.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and have been adapted for the incorporation of Fmoc-L-Dbu(N3)-OH.

Protocol 1: Incorporation of Fmoc-L-Dbu(N3)-OH into a Peptide Sequence

This protocol describes a single coupling cycle for the incorporation of Fmoc-L-Dbu(N3)-OH onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

Fmoc-L-Dbu(N3)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HATU or PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker or nitrogen bubbling system for mixing

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Wash the resin with DMF (3 x 10-15 mL per gram of resin) for 20-30 minutes to swell the resin. Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of Fmoc-L-Dbu(N3)-OH:

-

In a separate vial, dissolve Fmoc-L-Dbu(N3)-OH (3 equivalents relative to resin loading) and a suitable coupling reagent like HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-3 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

-

If coupling is incomplete, a second coupling can be performed with a fresh solution of activated Fmoc-L-Dbu(N3)-OH.

-

-

Washing:

-

Once the coupling is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Protocol 2: Cleavage and Deprotection

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether twice more.

-

Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Materials:

-

Crude peptide

-

Solvent system for HPLC (e.g., water/acetonitrile with 0.1% TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in the appropriate solvent system.

-

Purify the peptide by RP-HPLC.

-

Analyze the collected fractions by mass spectrometry to confirm the correct molecular weight.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation

The following tables summarize typical quantitative data for the incorporation of azido-amino acids like this compound, based on protocols for similar compounds such as Fmoc-L-Dap(N3)-OH.

Table 1: Typical Parameters for Fmoc-L-Dbu(N3)-OH Incorporation

| Parameter | Value | Notes |

| Equivalents of Fmoc-L-Dbu(N3)-OH | 3-5 eq. | Relative to resin loading. |

| Equivalents of Coupling Reagent (HATU/PyBOP) | 2.9-5 eq. | Relative to resin loading. |

| Equivalents of Base (DIPEA) | 6-10 eq. | Relative to resin loading. |

| Coupling Time | 1-3 hours | Reaction completion should be monitored. |

| Typical Coupling Yield | >95% | With optimized conditions. |

Table 2: Typical Fmoc Deprotection and Cleavage Parameters

| Parameter | Value | Notes |

| Fmoc Deprotection Time | 5 min + 15 min | Two-step deprotection with 20% piperidine in DMF. |

| Expected Deprotection Efficiency | >99% | Crucial to avoid deletion sequences. |

| Cleavage Time | 2-4 hours | Using a standard TFA-based cocktail. |

| Expected Crude Peptide Purity | 70-90% | Dependent on peptide sequence and synthesis efficiency. |

| Expected Overall Yield | 50-80% | Varies based on peptide length and complexity. |

Visualizations

References

H-L-Dbu(N3)-OH: A Versatile Azide Linker for Antibody-Drug Conjugate Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Dbu(N3)-OH is a non-canonical amino acid derivative featuring a terminal azide group, positioning it as a valuable building block in the construction of antibody-drug conjugates (ADCs). Its structure allows for covalent incorporation into a linker system, providing a bioorthogonal handle for the attachment of cytotoxic payloads via "click chemistry." This method of conjugation, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers high efficiency, specificity, and the formation of a stable triazole linkage under mild, biocompatible conditions.[1] These characteristics are paramount in the synthesis of homogenous and stable ADCs with a defined drug-to-antibody ratio (DAR).

This document provides detailed application notes and experimental protocols for the use of this compound and similar azide-containing linkers in the development of ADCs. It is intended to guide researchers through the conjugation process, characterization, and evaluation of the resulting bioconjugates.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized using a short-chain amino acid-based azide linker, structurally similar to this compound. This data is derived from studies utilizing site-specifically incorporated azide-containing amino acids and serves as a benchmark for what can be expected when using this class of linkers.[2]

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| Linker Type | Conjugation Method | Payload | Antibody | Conjugation Efficiency (%) | Average DAR | Reference |

| Azide-containing amino acid | SPAAC | Auristatin F | Anti-Her2/neu | >95% | >1.9 | [2] |

| Azide-containing amino acid | SPAAC | Pyrrolobenzodiazepine (PBD) | Anti-Her2/neu | >95% | >1.9 | [2] |

Table 2: In Vitro Cytotoxicity of an ADC with an Azide-Containing Linker

| ADC | Target Cell Line | Antigen Expression | IC50 (ng/mL) | Reference |

| Anti-Her2/neu-PBD | SK-BR-3 | Her2+++ | 0.5 | [2] |

| Anti-Her2/neu-PBD | MDA-MB-231 | Her2- | >1000 | |

| Unconjugated Antibody | SK-BR-3 | Her2+++ | No effect |

Table 3: In Vivo Efficacy of an ADC with an Azide-Containing Linker in a Mouse Xenograft Model

| Treatment Group | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |

| Anti-Her2/neu-PBD ADC | Ovarian Cancer Xenograft | 0.3 mg/kg, single dose | Significant tumor regression | |

| Vehicle Control | Ovarian Cancer Xenograft | - | - |

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a payload functionalized with a strained alkyne (e.g., DBCO or BCN) to an antibody containing the this compound linker.

Materials:

-

Azide-modified antibody (containing this compound linker) in a suitable buffer (e.g., PBS, pH 7.4)

-

Strained alkyne-functionalized payload (e.g., DBCO-Payload) dissolved in a compatible organic solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amicon Ultra centrifugal filter units (MWCO appropriate for the antibody)

-

Analytical SEC-HPLC system

-

LC-MS system

Procedure:

-

Preparation of Antibody:

-

Start with an antibody that has been functionalized with the this compound linker. This is typically achieved by incorporating the corresponding non-canonical amino acid during antibody expression or by chemically modifying the antibody with a linker construct containing the Dbu(N3) moiety.

-

Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

-

Preparation of Payload:

-

Dissolve the strained alkyne-functionalized payload in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the strained alkyne-payload stock solution to the azide-modified antibody solution.

-

The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature or 4°C with gentle shaking for 4-24 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification of the ADC:

-

Remove unreacted payload and organic solvent by buffer exchange using an Amicon Ultra centrifugal filter unit.

-

Wash the ADC with PBS (pH 7.4) multiple times until the free payload is below the desired level.

-

Alternatively, size-exclusion chromatography (SEC) can be used for purification.

-

-

Characterization of the ADC:

-

Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

-

Determine the average DAR using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).

-

Assess the level of aggregation using SEC-HPLC.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxic potency of the newly synthesized ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the medium from the wells and add 100 µL of the serially diluted test articles. Include wells with medium only as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Signaling pathway for an ADC with a tubulin inhibitor payload.

Caption: Signaling pathway for an ADC with a DNA damaging agent payload.

References

Application Notes: Site-Specific Protein Bioconjugation Using H-L-Dbu(N3)-OH

Introduction

The site-specific modification of proteins is a cornerstone of modern drug development, enabling the creation of highly defined bioconjugates such as Antibody-Drug Conjugates (ADCs). The use of bioorthogonal chemical handles, which are functional groups that react selectively with a partner group without interfering with native biological chemistry, is central to this field. H-L-2,4-diaminobutyric acid (Dbu) featuring an azide (N3) moiety on the side chain (H-L-Dbu(N3)-OH) is a non-canonical amino acid derivative that serves as an excellent bioorthogonal handle. Once incorporated into a protein, its azide group can be precisely and efficiently modified using "click chemistry," such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

This document provides detailed protocols for the site-specific enzymatic conjugation of this compound to a target protein and its subsequent modification via SPAAC, with a focus on ADC development.

Principle of the Method

Direct incorporation of this compound during protein translation is challenging as it is not a structural analog of any canonical amino acid. A more robust and versatile strategy is the post-translational modification of the target protein. This is achieved using microbial transglutaminase (mTGase), an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue on the protein and a primary amine.[3][4] this compound contains a primary α-amine, making it an ideal substrate for mTGase-mediated ligation.

Many antibodies (IgGs) have a conserved glutamine residue (Q295) that is accessible to mTGase, allowing for site-specific modification to create a homogenous conjugate population with a defined drug-to-antibody ratio (DAR) of 2 (one molecule per heavy chain).[5] Alternatively, a short peptide sequence containing a glutamine residue (a "Q-tag") can be genetically engineered into the protein of interest at a specific site.

The overall workflow involves two key stages:

-

Enzymatic Ligation: mTGase is used to covalently attach this compound to a specific glutamine residue on the target protein, thereby introducing an azide handle.

-